

# Application Notes: Electrochemical Deposition and Formation of Zinc Chromate Conversion Coatings

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## Compound of Interest

Compound Name: *zinc;dioxido(dioxo)chromium*

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These application notes provide a comprehensive overview and detailed protocols for the formation of zinc chromate conversion coatings, a critical process for enhancing the corrosion resistance of zinc-plated components. The primary audience for this document includes researchers, scientists, and professionals involved in materials science, surface engineering, and industrial manufacturing.

Chromate conversion coatings are formed through a chemical reaction between a zinc surface and an acidic solution containing chromium compounds.[1][2] This process creates a protective, gelatinous film composed of complex chromium and zinc compounds.[3][4] While traditionally based on hexavalent chromium (CrVI), environmental and health concerns have led to the development of trivalent chromium (CrIII) based processes.[5][6] The coating acts as a barrier, inhibits corrosion through the release of soluble chromates (in CrVI coatings), and provides an excellent surface for paint adhesion.[2][7]

The term "electrochemical deposition of zinc chromate" can be a misnomer. The typical industrial process involves two distinct stages:

- **Zinc Electrodeposition (Electroplating):** A layer of zinc is first deposited onto a substrate (e.g., steel) using an electric current.[8][9]
- **Chromate Conversion Coating:** The zinc-plated part is then immersed in a chemical bath (without an external electric current) where the conversion coating forms via a spontaneous

chemical and electrochemical process at the surface.[\[1\]](#)[\[4\]](#)

This document will detail the protocols for both the prerequisite zinc electroplating step and the subsequent chromate conversion process.

## Quantitative Data Summary

The following tables summarize key quantitative data for different chromate conversion coating processes, compiled from various sources.

Table 1: Typical Bath Compositions for Chromate Conversion Coatings

Parameter	Hexavalent Chromium (Yellow) <a href="#">[4]</a>	Trivalent Chromium (Clear/Blue) <a href="#">[10]</a>
Primary Chromium Source	Sodium Dichromate ( $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ )	Chromium(III) Nitrate ( $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ )
Concentration	182 g/L	360 g/L
Activator/Acid	Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )	Nitric Acid ( $\text{HNO}_3$ )
Concentration	6 mL/L	35 mL/L
Additives	-	Cobalt(II) Sulfate ( $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$ ) at 40 g/L; Sodium Fluoride ( $\text{NaF}$ ) at 10-30 g/L
Typical pH	< 1.8 <a href="#">[3]</a>	1.6 - 2.0 <a href="#">[5]</a> <a href="#">[10]</a>

Table 2: Process Parameters and Coating Properties

Parameter	Hexavalent Chromium	Trivalent Chromium
Immersion Time	5 - 20 seconds[11]	30 - 120 seconds[10]
Temperature	Room Temperature (25-30 °C) [3]	60 °C[10]
Typical Coating Thickness	150 - 1000 nm[3][4]	~600 nm[6]
Appearance	Iridescent, Yellow, Gold, Olive Drab[4]	Clear, Blueish, Black[4][5]
Corrosion Resistance (Salt Spray Test)	Up to 72 hours (Yellow)[12]	192 - 240 hours (with Co)[5]

Table 3: Electrochemical Corrosion Characteristics

Coating Type	Corrosion Potential (E <sub>corr</sub> )	Corrosion Current (i <sub>corr</sub> )	Reference
Nanocrystalline Zinc (pre-conversion)	-0.64 V	21.18 µA/cm <sup>2</sup>	[9]
Zinc Film (pre- conversion)	-1.05 V	8.3 µA/cm <sup>2</sup>	[13]
Olive Chromate on Zinc	Not specified, but noted to decrease anodic dissolution rate	Lower than uncoated zinc	[14]

## Experimental Protocols

This section provides detailed methodologies for zinc electroplating and subsequent chromate conversion coating.

### Protocol 1: Zinc Electrodeposition on a Steel Substrate

This protocol describes the prerequisite step of plating a steel substrate with zinc.

#### 1. Materials and Equipment:

- Anode: High-purity zinc plate.[\[9\]](#)
- Cathode: Steel substrate to be coated.
- Electrolyte: 0.2M Zinc Sulfate ( $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ ), 0.4M Boric Acid ( $\text{H}_3\text{BO}_3$ ), 1M Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) in deionized water.[\[13\]](#)
- Apparatus: Glass beaker, DC power supply, magnetic stirrer, ultrasonic cleaner.[\[9\]](#)
- Cleaning Agents: Acetone, dilute sulfuric acid, 220 grit sandpaper, vinegar.[\[9\]](#)[\[15\]](#)

## 2. Substrate Preparation (Pre-treatment):

- Mechanically polish the steel substrate with 220 grit sandpaper to remove heavy oxides.[\[15\]](#)
- Perform ultrasonic cleaning in acetone for 1 minute to degrease the surface.[\[9\]](#)
- Briefly dip in dilute sulfuric acid (e.g., 5% v/v) for 30 seconds to remove any remaining oxidation film.[\[9\]](#)
- Rinse thoroughly with deionized water and dry immediately before plating.

## 3. Electrodeposition Procedure:

- Assemble the electrolytic cell by placing the zinc anode and steel cathode in the beaker containing the electrolyte. Ensure the electrodes do not touch.[\[15\]](#)
- Connect the zinc anode to the positive terminal and the steel cathode to the negative terminal of the DC power supply.[\[15\]](#)
- Apply a constant deposition potential. A potential of -1.26V has been shown to produce films with good corrosion resistance.[\[13\]](#)
- Carry out the deposition for a time sufficient to achieve the desired thickness (e.g., 10-30 minutes). A thickness of 7.5 to 18  $\mu\text{m}$  is often desired for good subsequent coating quality.[\[12\]](#)

- After deposition, turn off the power supply, remove the coated substrate, and rinse it thoroughly with deionized water.[16]

## Protocol 2: Chromate Conversion Coating Application

This protocol details the formation of the conversion coating on the newly zinc-plated surface. Both a traditional hexavalent and a modern trivalent chromium process are described.

### A. Hexavalent Chromium (Yellow/Iridescent) Process

#### 1. Materials and Equipment:

- Chromating Solution: 182 g/L Sodium Dichromate ( $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ ) and 6 mL/L concentrated Sulfuric Acid in deionized water.[4]
- Apparatus: Immersion tank (acid-resistant), rinsing tanks, drying oven or compressed air source.[16]
- Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, lab coat. Hexavalent chromium is carcinogenic.[3][8]

#### 2. Procedure:

- Immediately after zinc plating and rinsing, immerse the part into the chromating solution at room temperature.[4]
- The immersion time is critical and short, typically between 5 and 10 seconds.[4] Longer times can lead to darker, olive-drab coatings.[4]
- Remove the part from the solution and allow it to drain.
- Rinse thoroughly with cold deionized water. Avoid carryover of the chromating solution.[16]
- Dry the part using oil-free compressed air or in an oven at a temperature not exceeding 60°C.[16] High temperatures can dehydrate and damage the gelatinous film.[12]
- Allow the coating to age and harden for at least 24 hours before handling or performance testing.[7]

## B. Trivalent Chromium Process

### 1. Materials and Equipment:

- Chromating Solution: 360 g/L Chromium(III) Nitrate ( $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ), 40 g/L Cobalt(II) Sulfate ( $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$ ), 35 mL/L Nitric Acid, and 20 g/L Sodium Fluoride (NaF) in deionized water.[\[10\]](#)
- Apparatus: Immersion tank with heating and stirring capabilities, rinsing tanks, drying equipment.

### 2. Procedure:

- Prepare the chromating solution and stabilize it by stirring at 60°C for 2 hours. Adjust the pH to 1.6.[\[10\]](#)
- Activate the zinc-plated part by dipping it in 5% hydrochloric acid for 5 seconds, followed by a water rinse.[\[10\]](#)
- Immerse the activated part in the trivalent chromating solution, maintained at 60°C with agitation.[\[10\]](#)
- The immersion time can range from 30 to 120 seconds, depending on the desired film properties.[\[10\]](#)
- Remove the part, rinse thoroughly with deionized water, and dry as described in the hexavalent process (max 60°C).[\[16\]](#)
- Age the coating for 24 hours to allow it to fully cure.[\[7\]](#)

## Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of coating formation.

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